H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH
Description
H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH is a synthetic pentapeptide composed of alternating D/L-alanine (DL-Ala) and D/L-proline (DL-Pro) residues. Its sequence—Ala-Ala-Pro-Ala-Ala—features a central proline residue flanked by alanine repeats. The molecular formula is C₁₇H₂₉N₅O₆, with a molecular weight of 399.4 g/mol (calculated from constituent amino acids and water loss during peptide bond formation).
Properties
IUPAC Name |
2-[2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBDKMPKSJCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Enzyme Selection
The synthesis of DL-configuration peptides requires enzymes capable of accommodating both D- and L-aminoacyl derivatives. The peptidase from Stenotrophomonas maltophilia (Clan SE, S12 family) has demonstrated exceptional utility in this regard. This enzyme preferentially utilizes D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, enabling the formation of DL-dipeptides in a single reaction vessel. For the target hexapeptide, iterative applications of this method are proposed, with each DL-Ala or DL-Pro residue introduced sequentially.
Reaction Conditions
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Acyl Donors : D-Ala-OMe (methyl ester) and D-Pro-OMe
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Acyl Acceptors : L-Ala-OH and L-Pro-OH
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Solvent System : Dimethyl sulfoxide (DMSO) for substrate solubility, diluted in 0.25 M Tris-HCl buffer (pH 8.5)
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Enzyme Concentration : 0.2–1.0 mg/mL, adjusted to balance reaction rate and product purity
The enzyme’s pH optimum (8.5) ensures maximal activity, while the use of succinyl-CoA as a cofactor (as observed in ALAS-mediated reactions) is unnecessary here, simplifying the workflow.
Stepwise Assembly of the Hexapeptide
The hexapeptide is constructed through four sequential couplings:
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First Coupling : D-Ala-OMe + L-Ala-OH → DL-Ala-DL-Ala
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Second Coupling : DL-Ala-DL-Ala + D-Pro-OMe → DL-Ala-DL-Ala-DL-Pro
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Third Coupling : DL-Ala-DL-Ala-DL-Pro + L-Ala-OH → DL-Ala-DL-Ala-DL-Pro-DL-Ala
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Fourth Coupling : DL-Ala-DL-Ala-DL-Pro-DL-Ala + L-Ala-OH → Target hexapeptide
Each step is monitored via ultra-performance liquid chromatography (UPLC) to quantify derivatized ALA analogs, adapted from methods described for δ-aminolevulinic acid detection.
Yield Optimization
Reaction yields for analogous DL-dipeptides (e.g., DL-Leu-DL-Leu) under similar conditions range from 65% to >80%. For the hexapeptide, cumulative yields are projected to decrease multiplicatively (e.g., 0.8⁴ = ~41% overall yield). Strategies to improve efficiency include:
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Substrate Saturation : Increasing acyl donor/acceptor molar ratios to 5:1
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Temperature Modulation : Lowering to 20°C to reduce racemization during prolonged incubations
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Resin Functionalization and Deprotection
While SPPS is a standard method for peptide synthesis, its application to DL-configuration peptides requires tailored approaches:
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Resin Choice : Wang resin (hydroxymethylphenoxyacetic acid linker) for acid-labile cleavage
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First Amino Acid Loading : DL-Ala preactivated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide)
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Deprotection : 20% piperidine in DMF for Fmoc (fluorenylmethyloxycarbonyl) removal
Coupling Efficiency Challenges
Racemization during DL-Ala and DL-Pro couplings is a critical concern. The use of orthogonal protecting groups (e.g., Alloc for side chains) and low-temperature couplings (−20°C) mitigates this risk.
Analytical Validation
Post-synthesis characterization employs:
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Mass Spectrometry (MS) : MALDI-TOF for molecular weight confirmation
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Circular Dichroism (CD) : To verify the absence of dominant L- or D-helical biases
Comparative Analysis of Methodologies
Enzymatic vs. SPPS Approaches
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH with structurally related peptides and amino acid derivatives:
Key Observations:
- Role of Proline: The target compound’s central Pro residue imposes conformational constraints, unlike flexible peptides like H-DL-Ala-Gly-OH.
- Size and Solubility: Larger peptides (e.g., the pentapeptide target) may exhibit lower solubility compared to smaller derivatives like DL-Alanine or dipeptides .
Q & A
Q. How to reconcile conflicting results in proline’s role in peptide rigidity?
- Methodological Answer :
- Conduct comparative MD simulations with fixed vs. flexible proline ring assumptions.
- Validate via NMR relaxation measurements (T1/T2 times).
- Collaboration : Partner with NMR facilities to standardize data acquisition protocols .
Tables for Key Methodological Comparisons
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Enantiomeric purity assessment | High resolution for DL-Ala | Requires expensive columns |
| CD Spectroscopy | Secondary structure analysis | Rapid, solution-phase | Limited to ordered structures |
| MD Simulations | Conformational dynamics modeling | Atomistic detail | Computationally intensive |
| ThT Fluorescence | Aggregation propensity | High sensitivity | Non-specific binding artifacts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
